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Compound of Interest

Compound Name: Cefmenoxime

Cat. No.: B1668856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and

synthesis pathways of Cefmenoxime, a third-generation cephalosporin antibiotic. The

document details the molecule's structural features, outlines key synthetic methodologies,

presents quantitative data on reaction efficiencies, and provides cited experimental protocols.

Cefmenoxime: Chemical Structure and Properties
Cefmenoxime is a semi-synthetic, broad-spectrum beta-lactam antibiotic effective against a

wide variety of gram-positive and gram-negative bacteria.[1][2] Its bactericidal action stems

from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins

(PBPs).[1][2][3]

The core of the Cefmenoxime molecule is the 7-aminocephalosporanic acid (7-ACA) nucleus,

which is characteristic of cephalosporin antibiotics. Key substitutions on this core structure are

responsible for its enhanced stability against beta-lactamases and its broad spectrum of

activity. Specifically, it features a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino

group at the 7β-position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-

position.[1]
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IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-

[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic

acid[1]

Molecular Formula: C₁₆H₁₇N₉O₅S₃[1]

CAS Number: 65085-01-0[1]

Caption: 2D representation of the Cefmenoxime chemical structure.

Synthesis Pathways of Cefmenoxime
The synthesis of Cefmenoxime can be achieved through several pathways, often starting from

7-aminocephalosporanic acid (7-ACA) or a related intermediate. The primary goal of these

syntheses is to introduce the specific side chains at the C-3 and C-7 positions of the

cephalosporin core.

Pathway 1: Synthesis from 7-Aminocephalosporanic
Acid (7-ACA)
A common and straightforward synthesis involves a three-step process starting from 7-ACA.[4]

Acylation of 7-ACA: The first step is the acylation of the amino group at the C-7 position of 7-

ACA. This is achieved by reacting 7-ACA with an activated form of the C-7 side chain, S-

benzothiazol-2-yl(2-amino-4-thiazolyl)-(methoxyimino) thioacetate, to yield an intermediate,

cefotaxime acid.[4]

Nucleophilic Substitution at C-3: The acetyl group at the C-3 position is then displaced by a

nucleophile. In this synthesis, 5-Mercapto-1-Methyl-1H-Tetrazole is used to introduce the

tetrazole-thiomethyl side chain, resulting in Cefmenoxime acid.[4]

Acidification: The final step involves the acidification of Cefmenoxime acid, typically with

hydrochloric acid in ethanol, to produce Cefmenoxime Hydrochloride.[4]
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Caption: Synthesis of Cefmenoxime starting from 7-ACA.

Pathway 2: Synthesis from 7-ACT
An alternative industrial method utilizes 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-

cephem-4-carboxylic acid (7-ACT) as the starting material.[5] This precursor already contains

the desired C-3 side chain.

Condensation Reaction: 7-ACT undergoes a condensation reaction with an active ester (AE)

of the C-7 side chain, specifically 2-(2-aminothiazol-4-yl)-Z-2-methoxyiminoacetyl ester. This

reaction is typically carried out in a solvent mixture like methylene dichloride with a base

such as triethylamine.[5]

Salt Formation and Acidification: The reaction yields the sodium salt of Cefmenoxime.

Subsequent treatment with hydrochloric acid precipitates the final product, Cefmenoxime
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Hydrochloride.[5] This method is advantageous due to its simple operation and high yield.[5]
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Caption: Synthesis of Cefmenoxime starting from 7-ACT.

Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthesis. The

following protocols are based on published literature.

Protocol for Synthesis from 7-ACA[4]
Step 1: Synthesis of Cefotaxime Acid

7-Aminocephalosporanic acid (7-ACA) is reacted with S-benzothiazol-2-yl(2-amino-4-

thiazolyl)-(methoxyimino) thioacetate.

Solvent: 95% Ethanol.

Temperature: 5°C.

Reaction Time: 4 hours.
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Step 2: Synthesis of Cefmenoxime Acid

The resulting Cefotaxime acid is reacted with 5-Mercapto-1-Methyl-1H-Tetrazole.

Solvent: 50% acetone-water mixture.

Temperature: 55-60°C.

Reaction Time: 3.5 hours.

Step 3: Formation of Cefmenoxime Hydrochloride

The Cefmenoxime acid is acidified.

Reagent: HCl-Ethanol solution.

Temperature: 5°C.

Protocol for Synthesis from 7-ACT[5]
Step 1: Condensation Reaction

To a mixture of 2.00 kg of 7-ACT in 20 liters of methylene dichloride, add 300 ml of

triethylamine.

Add 2.46 kg of the active ester.

Temperature: Maintain at 5°C.

Reaction Time: Stir for 4 hours.

Work-up: Extract the reaction mixture three times with 10 volumes of water. Combine the

aqueous layers. Add 1000 g of activated carbon, stir for 30 minutes for decolorization at

15-20°C, and filter.

Step 2: Acidification

Transfer the resulting Cefmenoxime sodium solution to a separate container.
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Temperature: Cool to 0-5°C.

Adjust the pH to 2.5 using a 10% hydrochloric acid solution to precipitate the white solid

product.

Stir for 3 hours to promote crystal growth, then filter to collect the product.

Quantitative Data Summary
The efficiency of the synthesis is a critical factor in drug development. The table below

summarizes reported yields and purity for the described pathways.

Pathway Step Reported Yield
Final Purity
(HPLC)

Reference

Synthesis from

7-ACA

1. Cefotaxime

Acid formation
90% Not Specified [4]

2. Cefmenoxime

Acid formation
71.4% Not Specified [4]

3. Cefmenoxime

HCl formation
91.5% Not Specified [4]

Overall Yield 58.8% Not Specified [4]

Synthesis from

7-ACT

Condensation

and Acidification
High Not Specified [5]

Purification

Method

Acid-base

reaction,

chromatography

91.8 - 92.4% 99.6 - 99.8% [6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Synthesis of Cefmenoxime]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668856#cefmenoxime-chemical-structure-and-
synthesis-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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